molecular formula C19H20ClN3O2S2 B2933649 N-(2-chlorobenzyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1798456-17-3

N-(2-chlorobenzyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2933649
CAS No.: 1798456-17-3
M. Wt: 421.96
InChI Key: COHYFSBDEKSCOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • Thioacetamide linkage (-S-CH2-CONH-): Common in bioactive molecules, facilitating interactions with enzyme active sites.
  • 2-Chlorobenzyl group: Electron-withdrawing substituent that may influence binding affinity and metabolic stability.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2S2/c1-12(2)10-23-18(25)17-15(7-8-26-17)22-19(23)27-11-16(24)21-9-13-5-3-4-6-14(13)20/h3-8,12H,9-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHYFSBDEKSCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps:

  • Formation of the Thieno[3,2-d]pyrimidinone Core

    • Starting with a suitable thieno[3,2-d]pyrimidine precursor, the core structure is formed through cyclization reactions.
    • Common reagents: sulfur, phosphorus oxychloride (POCl3), and amines.
    • Conditions: Refluxing in an appropriate solvent like dichloromethane or toluene.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[3,2-d]pyrimidinone core.
    • Common reagents: hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
    • Major products: sulfoxides and sulfones.
  • Reduction

    • Reduction reactions can target the carbonyl group in the acetamide moiety.
    • Common reagents: lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
    • Major products: corresponding alcohols or amines.
  • Substitution

    • The chlorobenzyl group can participate in nucleophilic substitution reactions.
    • Common reagents: nucleophiles like amines, thiols.
    • Major products: substituted benzyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure may make it a candidate for use as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound could be investigated for its ability to inhibit specific enzymes, given its structural complexity.

    Receptor Binding: Potential use in studying receptor-ligand interactions in cellular signaling pathways.

Medicine

    Drug Development: The compound’s structure suggests it could serve as a lead compound in the development of new pharmaceuticals, particularly for targeting specific proteins or enzymes.

    Antimicrobial Activity:

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.

    Chemical Manufacturing: Utilization in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which N-(2-chlorobenzyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular signaling, or binding to specific proteins, thereby modulating biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and similarities with related compounds:

Compound Name/Identifier R1 (Pyrimidine 3-position) R2 (Acetamide N-substituent) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound Isobutyl 2-Chlorobenzyl C₂₁H₂₁ClN₃O₂S₂ Not reported Hypothesized kinase/antimicrobial activity
4j () 3,5-Dimethyl 3-Chloro-4-fluorophenyl C₂₂H₁₈ClFN₄O₂S₂ Not reported Antimicrobial (S. aureus, E. coli)
Compound Benzyl 3-Methoxyphenyl C₂₂H₁₉N₃O₃S₂ 437.53 Predicted pKa: 12.77; density: 1.35 g/cm³
CAS 1105223-65-1 () 7-Phenyl 2-Chloro-4-methylphenyl C₂₁H₁₆ClN₃O₂S 409.89 Supplier-listed (no bioactivity data)
Compound 20 () 4-Methoxybenzyl 6-(Trifluoromethyl)benzothiazol-2-yl C₂₂H₁₈F₃N₃O₃S₂ Not reported CK1 inhibitor (IC₅₀ < 1 µM)
Key Observations:
  • 3,5-Dimethyl (4j): Steric effects may limit enzyme binding compared to isobutyl.
  • R2 Substituents :
    • 2-Chlorobenzyl (Target) : Similar electron-withdrawing effects to 3-chloro-4-fluorophenyl (4j) but with different steric bulk.
    • Benzothiazole (Compound 20) : Aromatic heterocycle enhances kinase inhibition via π-π stacking .

Computational and Structural Insights

  • Docking Studies :
    • AutoDock Vina () and AutoDock4 () are widely used for predicting binding modes .
    • The target compound’s isobutyl group may occupy hydrophobic pockets in kinases or microbial enzymes, while the 2-chlorobenzyl group could engage in halogen bonding.

Biological Activity

N-(2-chlorobenzyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a thieno[3,2-d]pyrimidin core. Its molecular formula is C16H18ClN3OSC_{16}H_{18}ClN_3OS, with a molecular weight of approximately 335.85 g/mol. The presence of the chlorobenzyl and thioacetamide groups contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₈ClN₃OS
Molecular Weight335.85 g/mol
IUPAC NameThis compound
CAS NumberNot available

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thieno[3,2-d]pyrimidines have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial DNA synthesis or disruption of cell wall integrity.

Antitumor Activity

Studies have demonstrated that thieno[3,2-d]pyrimidine derivatives possess antitumor properties. For example, one study reported that related compounds inhibited the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. The specific pathways involved include the modulation of the MAPK/ERK signaling pathway and the activation of caspases.

Case Studies

  • Case Study on Antitumor Effects : A study published in Cancer Letters explored the effects of thieno[3,2-d]pyrimidine derivatives on human cancer cell lines. The results indicated that these compounds significantly reduced cell viability at micromolar concentrations through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Efficacy : Another research article examined the antimicrobial activity of various thieno[3,2-d]pyrimidine derivatives against clinical isolates of bacteria. The findings revealed that certain derivatives exhibited MIC values in the low micromolar range against resistant strains .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many thieno derivatives act as inhibitors for key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Receptor Modulation : Some studies suggest that these compounds may modulate receptor activity in cancer cells, leading to altered signaling cascades that promote apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.